2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine
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Overview
Description
2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit toll-like receptor 4-mediated cytokine production .
Mode of Action
It is known that similar compounds suppress intracellular signaling , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It is known that similar compounds can inhibit the phosphorylation of mitogen-activated protein kinases , which play a key role in various cellular functions including cell proliferation, differentiation, and migration.
Pharmacokinetics
Similar compounds have been found to exhibit potent agonist profiles with ec50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
Similar compounds have been found to suppress the production of nitric oxide, tumor necrosis factor-α (tnf-α), and interleukin (il)-6 , suggesting potential anti-inflammatory effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
CAS No. |
372183-70-5 |
---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-N-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c13-11-7-9-15-12(16-11)14-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,14,15,16) |
InChI Key |
WRGAGIXYAMPJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)Cl)CCC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.